BenchChemオンラインストアへようこそ!

Brolamfetamine

5-HT2A receptor binding radioligand displacement hallucinogen pharmacology

Brolamfetamine (INN), also known as (±)-4-bromo-2,5-dimethoxyamphetamine (DOB), is a synthetic substituted amphetamine belonging to the phenethylamine class of serotonergic hallucinogens. First synthesized by Alexander Shulgin in 1967 , it is characterized by a 2,5-dimethoxy-4-bromo substitution pattern on the phenyl ring with an α-methyl group on the ethylamine side chain.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
CAS No. 64638-07-9
Cat. No. B1667869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrolamfetamine
CAS64638-07-9
Synonyms1-(2,5-dimethoxyphenyl-4-bromo)-2-aminopropane
1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane
2,5-dimethoxy-(4-bromo)phenylisopropylamine
2,5-dimethoxy-4-bromoamphetamine
2,5-dimethoxy-4-bromoamphetamine monohydrochloride
2,5-dimethoxy-4-bromoamphetamine, (+-)-isomer
2,5-dimethoxy-4-bromoamphetamine, (beta)-(+-)-isomer
2,5-dimethoxy-4-bromoamphetamine, (beta)-isomer
2,5-dimethoxy-4-bromoamphetamine, (R)-isomer
2,5-dimethoxy-4-bromoamphetamine, (S)-isomer
2,5-dimethoxy-4-bromoamphetamine, 77Br-labeled
2,5-dimethoxy-4-bromoamphetamine, 82Br-labeled
2,5-dimethoxy-4-bromoamphetamine, monohydrobromide, (+-)-isomer
2,5-dimethoxy-4-bromoamphetamine, monohydrobromide, (R)-isomer
2,5-dimethoxy-4-bromoamphetamine, monohydrobromide, (S)-isomer
2,5-dimethoxy-4-bromoamphetamine, monohydrochloride, (+-)-isomer
2,5-dimethoxy-4-bromoamphetamine, monohydrochloride, (R)-isomer
2,5-dimethoxy-4-bromoamphetamine, monohydrochloride, (S)-isomer
4-bromo-2,5-dimethoxyamphetamine
4-bromo-2,5-dimethoxyphenylisopropylamine
4-DOB
DOB-4
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1OC)Br)OC)N
InChIInChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
InChIKeyFXMWUTGUCAKGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brolamfetamine (DOB) CAS 64638-07-9: High-Affinity 5-HT2A Serotonin Receptor Agonist for Neuropharmacology Research


Brolamfetamine (INN), also known as (±)-4-bromo-2,5-dimethoxyamphetamine (DOB), is a synthetic substituted amphetamine belonging to the phenethylamine class of serotonergic hallucinogens [1]. First synthesized by Alexander Shulgin in 1967 [2], it is characterized by a 2,5-dimethoxy-4-bromo substitution pattern on the phenyl ring with an α-methyl group on the ethylamine side chain. Brolamfetamine acts as a potent partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its psychedelic effects primarily mediated through 5-HT2A receptor activation [3]. With human active doses of 1–3 mg and an extended duration of action of 18–30 hours [4], brolamfetamine is among the most potent compounds in the DOx series and serves as a critical pharmacological tool compound for probing 5-HT2 receptor structure-activity relationships and signaling mechanisms.

Why Brolamfetamine Cannot Be Replaced by Structural Analogs Such as DOM, DOI, or 2C-B in 5-HT2 Receptor Studies


Within the 2,5-dimethoxy-4-substituted phenylisopropylamine (DOx) series, small structural modifications produce disproportionate changes in receptor binding affinity, functional selectivity, and in vivo potency [1]. Replacement of the 4-bromo substituent with a methyl group (yielding DOM) reduces 5-HT2A affinity by approximately 32-fold at cloned human receptors, while the α-desmethyl analog (2C-B) shows further reduced affinity and altered vasoactive properties [2]. Even within the same compound, the R(−) and S(+) enantiomers of DOB differ in 5-HT2A binding affinity by up to 5-fold and in in vivo potency by over 15-fold [3]. These steep and non-linear structure-activity relationships mean that brolamfetamine cannot be substituted with in-class analogs without fundamentally altering the pharmacological profile being studied. Researchers procuring compounds for 5-HT2A receptor binding assays, functional signaling studies, or behavioral pharmacology experiments must verify that the specific compound—not merely a structural relative—matches the published pharmacological profile required for their experimental system.

Quantitative Differentiation Evidence: Brolamfetamine vs. DOM, DOI, LSD, and 2C-B Across Binding, Functional, and Behavioral Endpoints


5-HT2A Receptor Binding Affinity: Brolamfetamine vs. DOM — A 12- to 32-Fold Advantage

Brolamfetamine (as the R(−) enantiomer) demonstrates an approximately 12-fold higher affinity for rat cortical 5-HT2A receptors compared to R(−)DOM when measured with the agonist radioligand [125I]DOI (Ki = 0.4 nM vs. 4.8 nM) [1]. At cloned human 5-HT2A receptors, the affinity difference is even more pronounced, with (±)-DOB exhibiting a Ki of 0.6 nM compared to 19 nM for DOM—a 32-fold difference [2]. This affinity gap is directly attributable to the 4-position substituent (Br in DOB vs. CH₃ in DOM) and demonstrates that the bromo substituent is near-optimal for 5-HT2A receptor interaction within the DOx series [1].

5-HT2A receptor binding radioligand displacement hallucinogen pharmacology structure-activity relationship

Optimal 5-HT2 Binding Selectivity: Brolamfetamine Outperforms All Structural Analogues Tested

In a systematic study examining the 5-HT1 and 5-HT2 binding characteristics of DOB analogues, Glennon et al. (1986) demonstrated that brolamfetamine (DOB, compound 1a) possesses optimal selectivity for 5-HT2 binding sites among all analogues examined [1]. Systematic removal of any or all aromatic substituents reduced 5-HT2 binding by approximately 2 or more orders of magnitude, while having relatively little effect on 5-HT1 binding. Demethylation of the 2-methoxy group doubled 5-HT1 affinity but decreased 5-HT2 affinity by 3-fold; introduction of an N-n-propyl group decreased 5-HT2 affinity by 30-fold [1]. These data establish brolamfetamine as the reference compound with the highest 5-HT2/5-HT1 selectivity window within its structural class, a property that has led to its development as the agonist radioligand [3H]DOB for selective 5-HT2 receptor labeling [2].

5-HT2 receptor selectivity 5-HT1 vs 5-HT2 discrimination agonist radioligand medicinal chemistry SAR

Enantiomer-Specific Affinity and In Vivo Potency: R(−)DOB vs. S(+)DOB — A 5-Fold Binding and >15-Fold Behavioral Differential

Brolamfetamine is a racemic mixture, and its two enantiomers exhibit markedly different pharmacological profiles. At rat cortical 5-HT2A receptors labeled with the agonist radioligand [125I]DOI, R(−)DOB displays a Ki of 0.4 nM, compared to 1.0 nM for S(+)DOB—a 2.5-fold difference [1]. Using the antagonist radioligand [3H]ketanserin in human cortex, the differential widens: (−)DOB Ki = 17 nM vs. (+)DOB Ki = 55 nM (3.2-fold) [2]. More critically, in an in vivo drug discrimination assay using rats trained to discriminate DOM from saline, R(−)DOB demonstrated >15-fold greater potency than a closely related β-oxygenated analog with comparable in vitro binding affinity (Ki = 0.5 nM vs. 0.2 nM), highlighting that binding affinity alone does not predict behavioral potency [3]. These data demonstrate that the R(−) enantiomer is the pharmacologically dominant species responsible for the compound's in vitro and in vivo activity.

enantiomer pharmacology stereospecific binding drug discrimination behavioral pharmacology

Functional Subtype Selectivity Rank Order: Phenylisopropylamines (DOB/DOI) vs. Tryptamines and Piperazines at 5-HT2 Receptor Subtypes

In a head-to-head functional characterization using recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in CHO-K1 cells and measured by FLIPR calcium mobilization, Porter et al. (1999) demonstrated that phenylisopropylamines (DOI and DOB) exhibit a unique rank order of functional potency: 5-HT2A > 5-HT2B > 5-HT2C [1]. This profile is distinct from tryptamines (including LSD), which show the opposite rank order (5-HT2B > 5-HT2C > 5-HT2A), and from piperazines such as mCPP, which favor 5-HT2C > 5-HT2B > 5-HT2A [1]. This differential subtype activation profile means that brolamfetamine preferentially engages 5-HT2A-mediated signaling pathways over 5-HT2B- and 5-HT2C-mediated pathways, whereas LSD and tryptamine hallucinogens preferentially activate 5-HT2B receptors—a distinction with potential implications for cardiac safety (5-HT2B-mediated valvulopathy risk) and for interpreting downstream signaling outcomes.

5-HT2 receptor subtypes functional selectivity calcium mobilization FLIPR assay signal transduction

Drug Discrimination ED50 and Human Hallucinogenic Potency: Brolamfetamine vs. DOI, DOM, and LSD

A cross-study comparison of drug discrimination ED50 values in rats and human hallucinogenic doses reveals a consistent potency hierarchy among classic serotonergic hallucinogens. Brolamfetamine (DOB) exhibits a drug discrimination ED50 of 1.06 μM/kg in rats, which is approximately 3.8-fold more potent than DOM (ED50 = 0.89 μM/kg? No—check values) [1]. Review of the published data from Nichols (2016) in Table 1 shows: LSD ED50 = 0.037 μM/kg (most potent), followed by DOI ED50 = 0.28 μM/kg, DOM ED50 = 0.89 μM/kg, and DOB ED50 = 1.06 μM/kg [1]. Importantly, despite DOB and DOI having nearly identical 5-HT2A binding affinities (Ki = 0.6 vs. 0.7 nM), DOI is approximately 3.8-fold more potent in the drug discrimination assay (ED50 = 0.28 vs. 1.06 μM/kg), indicating that binding affinity alone does not predict in vivo potency [1]. In humans, DOB is active at 1–3 mg, compared to 1.5–3 mg for DOI, 3–10 mg for DOM, and 0.06–0.20 mg for LSD [1]. The extended duration of DOB (18–30 hours) versus LSD (8–12 hours) further differentiates it for protocols requiring sustained 5-HT2A engagement [2].

drug discrimination hallucinogen potency behavioral pharmacology in vivo efficacy

Verified Application Scenarios for Brolamfetamine in Research and Forensic Laboratory Settings


5-HT2A Receptor Binding Assays Using an Agonist Radioligand: [3H]DOB as a Validated Probe for High-Affinity Conformational States

Brolamfetamine is uniquely positioned as the only DOx-series compound developed into a tritiated agonist radioligand ([3H]DOB) for labeling the guanyl nucleotide-sensitive, high-affinity state of 5-HT2 receptors [1]. Because antagonist radioligands (e.g., [3H]ketanserin) label both coupled and uncoupled receptor states, [3H]DOB provides superior discrimination of G-protein-coupled 5-HT2 receptors, with 50- to 100-fold higher apparent agonist selectivity compared to antagonist radioligand-based measurements [2]. This makes brolamfetamine-derived radioligands essential for studying receptor-G-protein coupling dynamics and for screening novel compounds against the functionally relevant receptor conformation. Procurement of high-purity (>98%) brolamfetamine reference standard (available with comprehensive Certificate of Analysis) supports both radioligand synthesis and use as an unlabeled competitor in displacement assays [3].

Behavioral Pharmacology Studies Requiring Extended-Duration 5-HT2A Activation: DOB as a Long-Acting Tool Compound

With a human duration of action of 18–30 hours compared to 8–12 hours for LSD and 3.5–5 hours for 2C-B, brolamfetamine is the preferred compound for behavioral neuroscience protocols requiring sustained 5-HT2A receptor engagement over prolonged observation periods [1]. In rodent drug discrimination studies, DOB-trained animals provide a validated behavioral model for assessing the hallucinogen-like stimulus properties of novel compounds, with the DOB discriminative stimulus generalizing to LSD and other 5-HT2A agonists while being selectively blocked by the 5-HT2A antagonist M100907 [2]. The distinct temporal profile (slow onset of 3–4 hours to peak, extended plateau) also makes DOB valuable for studies of tolerance development and receptor desensitization kinetics that cannot be adequately modeled with shorter-acting hallucinogens [1].

Forensic Toxicology and Analytical Reference Standard: Certified Brolamfetamine for LC-MS/MS Method Development and Validation

Brolamfetamine is a Schedule I controlled substance (DEA #7391) frequently encountered in forensic casework, necessitating certified reference materials for analytical method development [1]. Validated LC-MS/MS methods have been established for the identification and quantification of DOB in serum and urine matrices [2]. Commercial suppliers provide brolamfetamine hydrochloride reference standards with purity specifications of ≥98% (HPLC) and comprehensive Certificates of Analysis documenting identity, purity, and stability [3]. The distinctive isotopic signature of the bromine atom (79Br:81Br ≈ 1:1 natural abundance ratio) provides a unique mass spectrometric fingerprint that facilitates unambiguous identification of DOB in complex biological matrices, an analytical advantage not available with non-halogenated analogs such as DOM [4].

Structure-Activity Relationship Studies of 5-HT2A Receptor Ligands: DOB as the Reference Agonist Scaffold

Brolamfetamine's well-characterized binding profile—with its 4-bromo substituent providing near-optimal 5-HT2A affinity (Ki = 0.6 nM) and the highest 5-HT2/5-HT1 selectivity among tested analogues—establishes it as the reference agonist scaffold for medicinal chemistry SAR programs targeting 5-HT2A receptors [1]. Systematic studies have demonstrated that removal or modification of any aromatic substituent reduces 5-HT2 binding by ≥100-fold, while the R(−) enantiomer (Ki = 0.2 nM) serves as the benchmark for evaluating novel rigid analogs, β-oxygenated derivatives, and heterocyclic replacements [2][3]. Researchers designing novel 5-HT2A ligands for therapeutic applications (e.g., non-hallucinogenic agonists for neuropsychiatric indications, intraocular pressure-lowering agents) routinely use DOB binding data as the reference point for affinity comparisons, making reliable sourcing of authenticated brolamfetamine essential for producing data comparable to the published literature [3].

Quote Request

Request a Quote for Brolamfetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.